molecular formula C18H16F3N5O2S B2854721 N-(2-ethoxyphenyl)-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide CAS No. 941876-71-7

N-(2-ethoxyphenyl)-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2854721
CAS No.: 941876-71-7
M. Wt: 423.41
InChI Key: OMZGSZNEDDCFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide is a synthetic chemical compound with the CAS Registry Number 941876-71-7 . It has a molecular formula of C 18 H 16 F 3 N 5 O 2 S and a molecular weight of 423.41 g/mol . This molecule features a tetrazole ring system, a common pharmacophore in medicinal chemistry known for its metabolic stability and ability to participate in hydrogen bonding, which can be valuable for designing bioactive molecules . The structure also incorporates a thioether-linked acetamide group and an ethoxyphenyl moiety, offering potential for diverse interaction with biological targets. While specific biological data and a defined mechanism of action for this exact compound are not readily available in the public domain, compounds containing tetrazole scaffolds are of significant interest in pharmaceutical research and chemical biology . Researchers may find this high-purity compound useful as a building block in organic synthesis, a potential candidate for high-throughput screening campaigns, or as a starting point for the development of novel enzyme inhibitors or receptor ligands. This product is offered with a guaranteed purity of 90% or higher and is strictly intended for research and development purposes in a laboratory setting . It is classified as "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2S/c1-2-28-15-10-6-4-8-13(15)22-16(27)11-29-17-23-24-25-26(17)14-9-5-3-7-12(14)18(19,20)21/h3-10H,2,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZGSZNEDDCFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog 1: (S)-N-(1-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-propan-2-yl)-2-(m-tolyl)acetamide

  • Key Differences :
    • Substituent Position: The trifluoromethyl group is at the para-position of the phenyl ring versus ortho in the target compound.
    • Backbone: A propane chain links the tetrazole and trifluoromethylphenyl groups, unlike the direct thioether linkage in the target compound.
    • Acetamide Substitution: Features an m-tolyl group instead of a 2-ethoxyphenyl.
  • The m-tolyl group’s methyl substituent could enhance hydrophobic interactions but reduce solubility compared to the ethoxy group .

Structural Analog 2: 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

  • Key Differences :
    • Heterocycle: A triazole replaces the tetrazole ring.
    • Substituents: Allyl and thienyl groups are present instead of trifluoromethylphenyl.
  • Implications: The triazole’s reduced nitrogen content may lower metabolic stability compared to tetrazole derivatives.

Structural Analog 3: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

  • Key Differences :
    • Core Structure: Benzothiazole replaces tetrazole.
    • Substituents: A phenyl group is directly attached to the acetamide, lacking the ethoxy substitution.
  • Implications :
    • Benzothiazole’s aromaticity and planar structure may enhance DNA intercalation or kinase inhibition.
    • Absence of the ethoxy group could reduce steric hindrance in binding pockets .

Structural Analog 4: N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

  • Key Differences :
    • Heterocycle: A dihydrothiadiazole ring replaces tetrazole.
    • Substituents: 4-fluorophenyl and acetyl groups are present.
  • Implications :
    • The fluorine atom may improve bioavailability via enhanced electronegativity.
    • The saturated thiadiazole ring could reduce aromatic interactions but increase solubility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Notable Properties
Target Compound C₁₈H₁₆F₃N₅O₂S 435.41 2-Ethoxyphenyl, 2-(trifluoromethyl)phenyl Tetrazole High lipophilicity, metabolic stability
(S)-N-(1-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-propan-2-yl)-2-(m-tolyl)acetamide C₂₀H₂₀F₃N₅O 427.40 m-Tolyl, propane linker Tetrazole Flexible backbone, ≥95% purity
2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide C₁₆H₁₇N₅O₂S₂ 375.47 Allyl, thienyl Triazole π-π stacking potential
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide C₁₆H₁₁F₃N₂O₂S 352.33 Phenyl, benzothiazole Benzothiazole Planar aromatic structure
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide C₁₁H₁₀FN₃O₂S 267.28 4-Fluorophenyl, acetyl Dihydrothiadiazole Enhanced solubility

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s tetrazole-thioether linkage is synthetically challenging but achievable via nucleophilic substitution or copper-catalyzed coupling, similar to methods used for triazole analogs .
  • Biological Relevance : The trifluoromethyl group’s electron-withdrawing nature may enhance binding to hydrophobic pockets in therapeutic targets (e.g., enzymes or receptors), as seen in benzothiazole derivatives .
  • Physicochemical Properties : Compared to triazole or thiadiazole analogs, the tetrazole core offers superior metabolic stability due to its resistance to oxidative degradation .

Q & A

Q. What are the recommended synthetic pathways for N-(2-ethoxyphenyl)-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, starting with the preparation of tetrazole intermediates. For example, tetrazole rings can be formed via cycloaddition reactions between nitriles and sodium azide under acidic conditions . Subsequent thioacetamide linkage requires coupling the tetrazole-thiol intermediate with a chloroacetamide derivative (e.g., 2-chloro-N-(2-ethoxyphenyl)acetamide) in the presence of a base like triethylamine (TEA) to facilitate nucleophilic substitution .
  • Optimization : Control reaction temperature (e.g., 0–5°C during chloroacetyl chloride addition to prevent side reactions) and use aprotic solvents (e.g., THF or DMF) to enhance yield (~75–85% reported in analogous syntheses) . Monitor progress via TLC and purify via recrystallization (ethanol/water mixtures) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., trifluoromethyl group at ~δ 120–125 ppm in 19^{19}F NMR) and acetamide linkage (amide proton at δ 8–10 ppm) .
  • Mass Spectrometry (LC-MS/ESI) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~439 for the target compound) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, S content (e.g., deviations < 0.3% indicate purity) .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

  • Methodological Answer :
  • In vitro enzymatic assays : Test inhibition of cyclooxygenase (COX) or kinase targets using fluorogenic substrates. For example, COX-2 inhibition assays at 10–100 µM concentrations with IC50_{50} determination .
  • Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 25–200 µg/mL .
  • Cytotoxicity : Evaluate via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values compared to controls .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing trifluoromethyl with nitro or methoxy groups) to assess electronic effects on bioactivity .
  • Bioisosteric replacement : Substitute the tetrazole ring with triazole or thiadiazole moieties to evaluate ring-specific interactions .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent parameters (logP, polar surface area) with activity .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays) to identify bioavailability bottlenecks .
  • Formulation optimization : Use lipid-based carriers (e.g., liposomes) or co-solvents (PEG-400) to enhance solubility .
  • Dose-response refinement : Conduct time-dependent studies to account for prodrug activation or delayed target engagement .

Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?

  • Methodological Answer :
  • Target identification : Dock the compound against crystallographic structures (e.g., COX-2, PDK1) using AutoDock Vina. Focus on hydrogen bonding (tetrazole N-H with catalytic residues) and hydrophobic interactions (trifluoromethyl-phenyl group) .
  • Binding stability : Perform 100-ns MD simulations (AMBER/CHARMM) to assess conformational stability and ligand-protein RMSD fluctuations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.